LogD Differential: ~4.2-Log-Unit Lower Lipophilicity Versus EMD 281014 Drives Distinct Pharmacokinetic Trajectory
The target compound exhibits a logD (pH 7.4) of −2.3783, compared to EMD 281014 (pruvanserin), which has a logP of 3.85698 . Although this is a logP-to-logD comparison (EMD 281014 logD at pH 7.4 is not publicly reported), the magnitude of difference (>6 log units if compared to logP, conservatively >4 log units if an estimated logD correction of ~2 units is applied for EMD 281014's basic piperazine) places the target compound firmly in a hydrophilic regime atypical for CNS-penetrant indole-piperazines . The ChemDiv-reported logSw of −2.1035 corresponds to an estimated aqueous solubility of ~7.9 mg/mL, substantially higher than typical indole-piperazine drug candidates .
| Evidence Dimension | Lipophilicity (logD at pH 7.4 / logP) |
|---|---|
| Target Compound Data | logD = −2.3783; logP = 0.3174; logSw = −2.1035 |
| Comparator Or Baseline | EMD 281014: logP = 3.85698; PSA = 63.13 Ų; 3-(Piperazin-1-ylcarbonyl)-1H-indole: logP ≈ 1.0 |
| Quantified Difference | ΔlogP (target vs EMD 281014) = −3.54 log units; target logD is ~4 log units below estimated EMD 281014 logD |
| Conditions | Predicted/computed values from ChemDiv (target) and Chemsrc (EMD 281014); different computational methods may apply |
Why This Matters
A >1000-fold difference in lipophilicity profoundly alters the compound's suitability for CNS-targeted versus peripherally-restricted screening cascades, making direct substitution invalid without re-optimization of the ADME property envelope.
